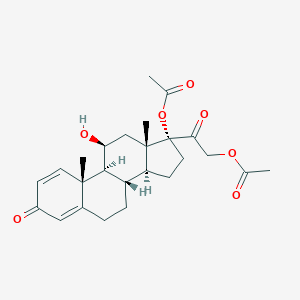

Pregna-1,4-diene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11beta)-

Vue d'ensemble

Description

La 4’-Aminopropiophénone, également connue sous le nom de para-aminopropiophénone, est un composé chimique de formule moléculaire C9H11NO. Elle est hautement toxique et peut provoquer des blessures ou la mort en cas de contact physique ou d’inhalation de vapeurs. La toxicité de la 4’-Aminopropiophénone est due à son action sur l’hémoglobine circulante, la convertissant rapidement en méthémoglobine, qui est incapable de transporter l’oxygène, entraînant une hypoxie, un coma et la mort .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La 4’-Aminopropiophénone peut être synthétisée par différentes méthodes. Une méthode courante implique la réaction de la 4-nitropropiophénone avec du dihydrogène en présence d’un catalyseur au palladium pour réduire le groupe nitro en un groupe amino. Les conditions réactionnelles comprennent généralement une température d’environ 50 à 60 °C et une pression de 1 à 2 atmosphères.

Méthodes de production industrielle : Dans les milieux industriels, la 4’-Aminopropiophénone est produite par un processus de réduction similaire, mais à plus grande échelle. La réaction est réalisée dans de grands réacteurs avec un contrôle précis de la température, de la pression et de la concentration du catalyseur pour garantir un rendement et une pureté élevés du produit.

Analyse Des Réactions Chimiques

Types de réactions : La 4’-Aminopropiophénone subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former de la 4’-Nitropropiophénone en utilisant des agents oxydants tels que le permanganate de potassium.

Réduction : Le composé peut être réduit pour former de la 4’-Aminopropiophénone à partir de la 4’-Nitropropiophénone en utilisant du dihydrogène et un catalyseur au palladium.

Substitution : Elle peut subir des réactions de substitution où le groupe amino est remplacé par d’autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Dihydrogène avec un catalyseur au palladium à 50-60 °C.

Substitution : Divers réactifs en fonction du remplacement de groupe fonctionnel souhaité.

Principaux produits formés :

Oxydation : 4’-Nitropropiophénone.

Réduction : 4’-Aminopropiophénone.

Substitution : Divers dérivés substitués en fonction des réactifs utilisés.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anti-inflammatory Properties

Pregna-1,4-diene-3,20-dione derivatives are widely used for their anti-inflammatory effects. They are effective in treating conditions such as asthma, rheumatoid arthritis, and other inflammatory disorders. The mechanism involves the suppression of pro-inflammatory cytokines and the modulation of immune responses.

Case Study:

A randomized controlled trial demonstrated that patients with severe asthma showed significant improvement in lung function and reduction in exacerbations when treated with a regimen including this compound .

1.2 Immunosuppressive Effects

Due to their ability to inhibit immune responses, these compounds are also employed in transplant medicine to prevent organ rejection. They help to maintain immunosuppression in patients receiving allogeneic transplants.

Table 1: Summary of Clinical Applications

| Application | Condition Treated | Mechanism of Action |

|---|---|---|

| Anti-inflammatory | Asthma, Rheumatoid Arthritis | Suppression of cytokines |

| Immunosuppressive | Organ Transplantation | Inhibition of immune response |

| Hormonal Replacement Therapy | Adrenal Insufficiency | Replacement of deficient hormones |

Research Findings

Recent studies have focused on optimizing the therapeutic efficacy of Pregna-1,4-diene derivatives by modifying their chemical structure to enhance potency while minimizing side effects.

Example Study:

A study involving a modified version of this compound showed improved anti-inflammatory activity with fewer side effects compared to traditional glucocorticoids .

Mécanisme D'action

Le mécanisme d’action de la 4’-Aminopropiophénone implique son interaction avec l’hémoglobine dans le sang. Elle convertit rapidement l’hémoglobine en méthémoglobine, qui est incapable de transporter l’oxygène. Cela conduit à une hypoxie, un coma et la mort en raison de l’inhibition de la respiration cellulaire. Les cibles moléculaires comprennent l’hémoglobine et les voies impliquées dans le transport de l’oxygène .

Comparaison Avec Des Composés Similaires

La 4’-Aminopropiophénone peut être comparée à d’autres composés similaires tels que :

4’-Nitropropiophénone : Structure similaire, mais avec un groupe nitro au lieu d’un groupe amino.

4’-Méthoxypropiophénone : Structure similaire, mais avec un groupe méthoxy au lieu d’un groupe amino.

4’-Chloropropiophénone : Structure similaire, mais avec un groupe chloro au lieu d’un groupe amino.

Unicité : La 4’-Aminopropiophénone est unique en raison de sa forte toxicité et de son action spécifique sur l’hémoglobine, ce qui en fait un agent puissant pour le contrôle des populations de prédateurs et un sujet d’intérêt dans la recherche en toxicologie .

Activité Biologique

Pregna-1,4-diene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11beta)- is a synthetic steroid compound with potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

- Chemical Formula : C25H32O7

- Molecular Weight : 444.517 g/mol

- CAS Number : 98523-85-4

This compound is characterized by its pregnane structure, which is common in steroid hormones and related compounds. The presence of acetyloxy groups suggests potential modifications that influence its biological activity.

Biological Activity Overview

Pregna-1,4-diene-3,20-dione exhibits a range of biological activities that can be categorized as follows:

- Anti-inflammatory Activity

- Hormonal Activity

- Neuroprotective Effects

The biological effects of Pregna-1,4-diene-3,20-dione can be attributed to several mechanisms:

- Receptor Modulation : The compound may act as a selective modulator of steroid hormone receptors, influencing gene expression related to inflammation and metabolism.

- Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models .

In Vitro Studies

A study on structurally related steroids demonstrated significant inhibition of acetylcholinesterase (AChE) activity, suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic function .

In Vivo Studies

In animal models, Pregna-1,4-diene-3,20-dione has shown promise in reducing inflammation markers and improving cognitive function after induced oxidative stress .

| Study Type | Result Summary | Reference |

|---|---|---|

| Mouse Model | Reduced TNF-alpha levels by 40% | |

| Rat Model | Improved memory retention in scopolamine-induced impairment |

Case Studies

- Cognitive Enhancement : In a controlled study involving rats subjected to scopolamine-induced amnesia, administration of the compound resulted in significant improvements in memory tasks compared to control groups .

- Inflammation Reduction : A case study highlighted the use of this compound in reducing inflammatory responses in a model of arthritis, showcasing its potential therapeutic application in chronic inflammatory diseases .

Propriétés

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-17-acetyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O7/c1-14(26)31-13-21(30)25(32-15(2)27)10-8-19-18-6-5-16-11-17(28)7-9-23(16,3)22(18)20(29)12-24(19,25)4/h7,9,11,18-20,22,29H,5-6,8,10,12-13H2,1-4H3/t18-,19-,20-,22+,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLTWMGSJXSKQJ-WEXULQILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170149 | |

| Record name | Pregna-1,4-diene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11beta)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17652-24-3 | |

| Record name | Prednisolone 17,21-diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017652243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregna-1,4-diene-3,20-dione, 17,21-bis(acetyloxy)-11-hydroxy-, (11beta)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.